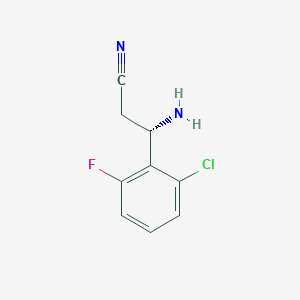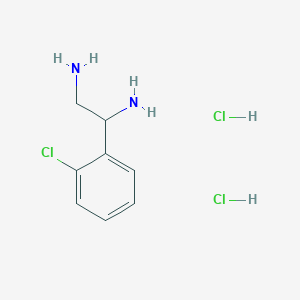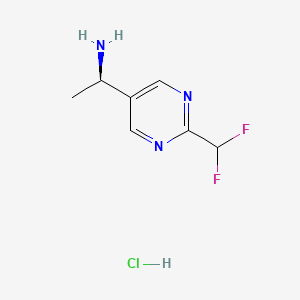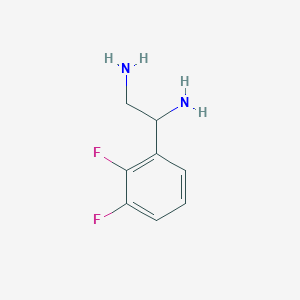
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure features an amino group, a nitrile group, and a substituted phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction and Cyanation: The imine intermediate is then reduced to form the corresponding amine, followed by cyanation to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
(3S)-3-Amino-3-(2-fluorophenyl)propanenitrile: Lacks the chlorine substituent, which may influence its chemical properties.
(3S)-3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile: Contains a methyl group instead of a fluorine, potentially altering its steric and electronic properties.
Uniqueness
The presence of both chlorine and fluorine substituents on the phenyl ring of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile makes it unique compared to similar compounds. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C9H8ClFN2 |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI Key |
ROGHOOKDEFHHNU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)
![N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13048784.png)


![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)

![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)


![Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate](/img/structure/B13048829.png)


![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)
